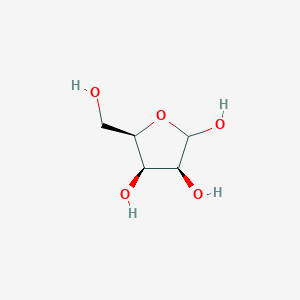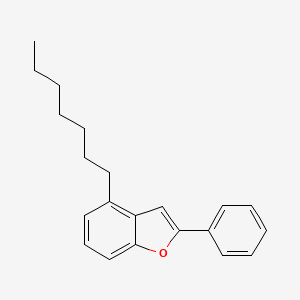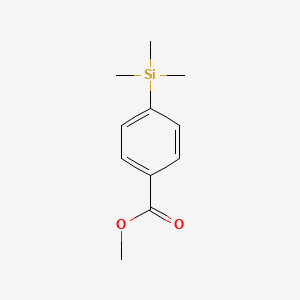
Methyl 4-(Trimethylsilyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(Trimethylsilyl)benzoate” is a chemical compound with the CAS Number: 22515-30-6 . It has a molecular weight of 208.33 and its IUPAC name is methyl 4-(trimethylsilyl)benzoate . It is typically stored at +4C and appears as a colorless to yellow liquid .
Synthesis Analysis
An improved synthesis of this compound has been described in the literature . The process involves a bromine-lithium exchange and a Grignard-mediated methoxy-carbonylation reaction starting from 1, 4-dibromobenzene . The compound was then converted to another compound through a condensation and dehydration sequence with an overall yield of 41.5% .Molecular Structure Analysis
The molecular formula of “Methyl 4-(Trimethylsilyl)benzoate” is C11H16O2Si . The InChI code is 1S/C11H16O2Si/c1-13-11(12)9-5-7-10(8-6-9)14(2,3)4/h5-8H,1-4H3 and the InChI key is AYLOVBNEYSUPQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-(Trimethylsilyl)benzoate” is a colorless to yellow liquid . It has a molecular weight of 208.33 and its IUPAC name is methyl 4-(trimethylsilyl)benzoate . The compound has a molecular formula of C11H16O2Si .Wissenschaftliche Forschungsanwendungen
Synthesis of Labeled Compounds
Methyl 4-(trimethylsilyl)benzoate is utilized in the synthesis of labeled compounds. For instance, it played a role in the preparation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, which are used in radiopharmaceutical research (Taylor et al., 1996).
Reactivity and Conversion Studies
It has been studied for its reactivity and conversion into various compounds. A research article described the conversion of methyl benzoate to benzoyltrimethylsilane, highlighting the reactivity of methyl 4-(trimethylsilyl)benzoate in different chemical environments (Picard et al., 1971).
Development of Liquid Crystalline Properties
Methyl 4-(trimethylsilyl)benzoate derivatives have been synthesized and evaluated for their liquid crystalline properties. This highlights its potential in creating materials with specific physical properties (Srinivasa & Hariprasad, 2014).
Novel Compound Synthesis
It serves as a building block in synthesizing novel compounds. For example, it was used in the synthesis of the first 1,3-disubstituted 1,3-butadienyl heteroannular bridged [4]ferrocenophane, demonstrating its utility in complex organic synthesis (Wu et al., 2011).
Radiochemistry
In radiochemistry, it's used for preparing radiolabeled methyl esters, further indicating its versatility in various scientific applications (Ackermann et al., 2004).
Synthesis of Arylcarboranes
Methyl 4-(trimethylsilyl)benzoate plays a role in the synthesis of arylcarboranes, compounds that are precursors for oligomers, showing its importance in materials science and chemistry (Förster et al., 1999).
Photochemical Studies
It's also involved in photochemical studies, such as the rearrangements of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, which is significant in understanding photochemical reactions (Schultz & Antoulinakis, 1996).
Exploration of Molecular Behavior
The molecule aids in exploring molecular behavior in different environments, such as the studies on fluorescence probe properties in micelles and vesicles (Singh & Darshi, 2002).
Eigenschaften
IUPAC Name |
methyl 4-trimethylsilylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-13-11(12)9-5-7-10(8-6-9)14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOVBNEYSUPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447250 | |
| Record name | Methyl 4-(Trimethylsilyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(Trimethylsilyl)benzoate | |
CAS RN |
22515-30-6 | |
| Record name | Methyl 4-(Trimethylsilyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



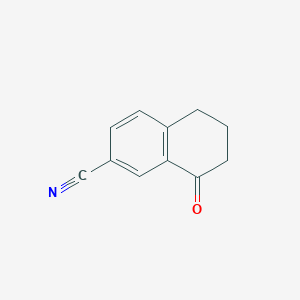
![N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1625155.png)
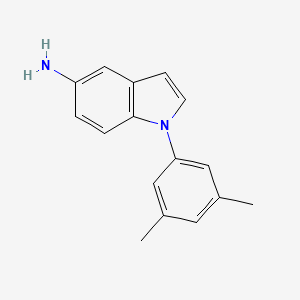
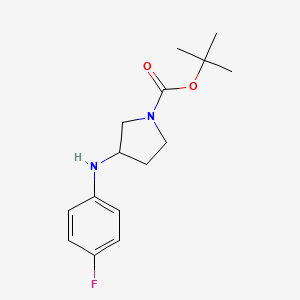
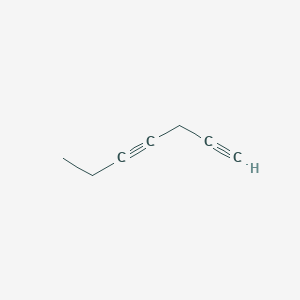
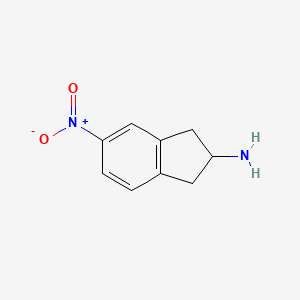
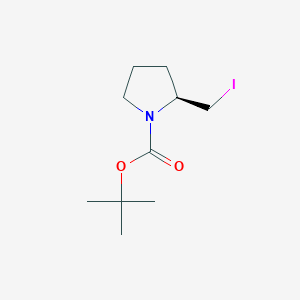
![5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1625162.png)
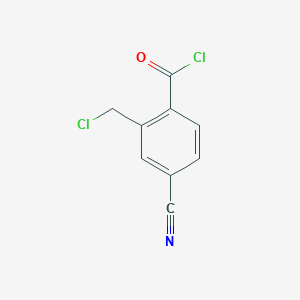
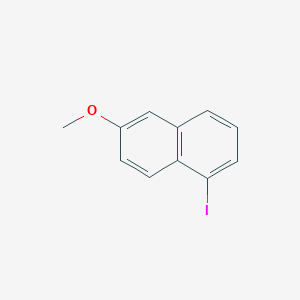
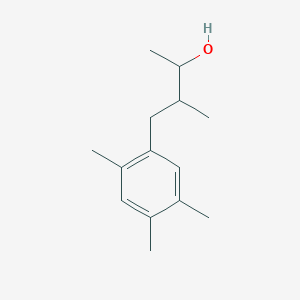
![2-[3-(4-Tert-butoxycarbonyl-1-piperazinyl)-2-pyrazinyloxy]ethanol](/img/structure/B1625170.png)
